3-Benzylidene-2,4-pentanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Preparation of Heterocyclic Compounds: 3-Benzylidene-2,4-pentanedione can serve as a building block for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. For instance, it reacts with phosphonite esters to form five-membered cyclic oxyphosphoranes []. Additionally, it can react with alkyl isocyanides to yield 5-hydroxy-N-substituted-2H-pyrrol-2-ones [].

Precursor for Functionalized Materials

- Synthesis of Conjugated Polymers: 3-Benzylidene-2,4-pentanedione can be used as a precursor for the synthesis of conjugated polymers, which are polymers with alternating single and double bonds that exhibit unique electronic and optical properties. Through a process called trimethylsilylation, it can be converted to 3-benzylidene-2,4-bis (trimethylsilyloxy)-1,4-pentadiene, which is then used to prepare conjugated polymers [].

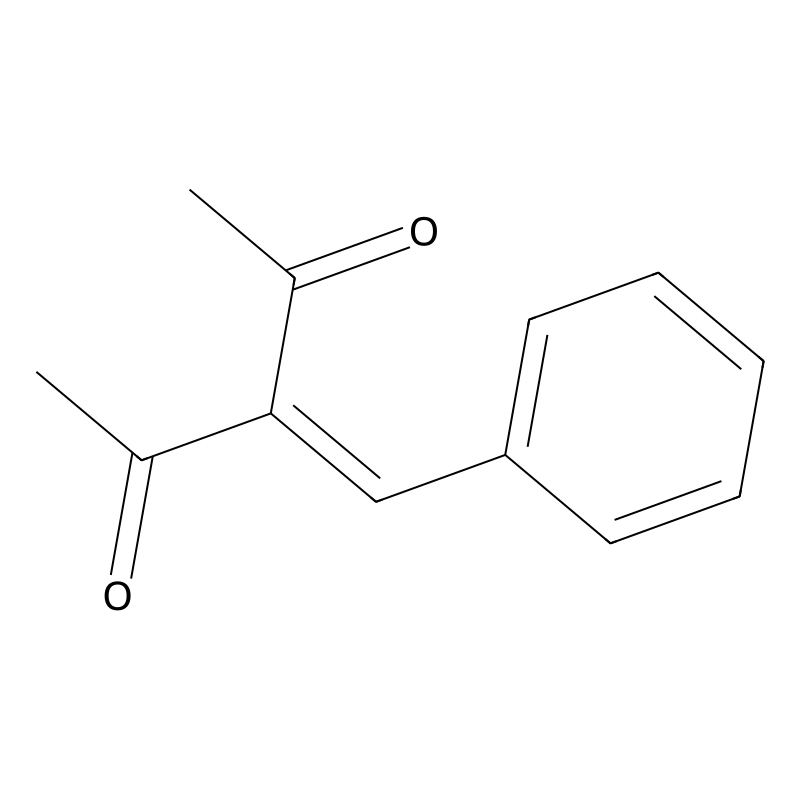

3-Benzylidene-2,4-pentanedione is an organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol. It is also known by various names, including Benzalacetylacetone and 3-(phenylmethylene)-2,4-pentanedione. The compound features a conjugated system with a carbonyl group, making it a versatile intermediate in organic synthesis. Its structure consists of a benzylidene moiety attached to a diketone framework, which contributes to its reactivity and biological activity .

- Condensation Reactions: It can undergo condensation with various nucleophiles, leading to the formation of more complex molecules.

- Cycloaddition Reactions: For instance, it reacts with alkyl isocyanides through a formal [1+4] cycloaddition to yield functionalized furan derivatives .

- Reactions with Phosphines: The compound can react with trialkyl phosphines, resulting in the formation of dipolar ions .

These reactions highlight its utility as a building block in synthetic organic chemistry.

Research indicates that 3-benzylidene-2,4-pentanedione exhibits noteworthy biological activities. It has been studied for its potential as an antimicrobial agent and has shown cytotoxic effects against various cancer cell lines. The compound's ability to inhibit certain enzymes and interact with biological targets makes it a candidate for further pharmacological studies .

The synthesis of 3-benzylidene-2,4-pentanedione typically involves:

- Condensation Reaction:

- Reacting benzaldehyde with acetylacetone under acidic conditions leads to the formation of 3-benzylidene-2,4-pentanedione.

- The reaction can be represented as follows:

- Alternative Methods:

- Other methods may include the use of different aldehydes or diketones, allowing for the synthesis of substituted derivatives.

3-Benzylidene-2,4-pentanedione finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Coordination Chemistry: The compound can form complexes with metals, which are useful in catalysis and material science.

- Biological Research: Its biological activity makes it a subject of interest in drug development and medicinal chemistry .

Studies have explored the interactions of 3-benzylidene-2,4-pentanedione with various biological systems:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes linked to disease pathways.

- Cellular Interaction: It has been tested for cytotoxicity against cancer cells, revealing its potential as a therapeutic agent .

These interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 3-benzylidene-2,4-pentanedione. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetylacetone | C₅H₈O₂ | Simple diketone structure; widely used solvent |

| 3-Hydroxy-2-butanone | C₄H₈O₂ | Contains hydroxyl group; involved in metabolic pathways |

| 1,3-Diphenylpropane-1,3-dione | C₁₄H₁₄O₂ | Contains two phenyl groups; used in organic synthesis |

Uniqueness of 3-Benzylidene-2,4-pentanedione

What sets 3-benzylidene-2,4-pentanedione apart is its unique combination of a benzylidene moiety and diketone functionality. This structure not only enhances its reactivity but also contributes to its diverse biological activities compared to simpler diketones or phenolic compounds.

3-Benzylidene-2,4-pentanedione, a β-diketone derivative, emerged as a compound of interest through advancements in condensation reactions in the late 19th and early 20th centuries. While its exact discovery date remains undocumented, its synthesis aligns with the Claisen-Schmidt condensation framework, a method pioneered by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède for preparing α,β-unsaturated ketones. Early applications focused on its role as a precursor in heterocyclic syntheses, as demonstrated in studies where benzaldehyde and acetylacetone were condensed under basic conditions to form benzylidene derivatives. By the mid-20th century, its utility expanded into coordination chemistry, particularly as a ligand for transition metals.

Structural Overview and IUPAC Nomenclature

The compound’s systematic IUPAC name is 3-benzylidenepentane-2,4-dione, reflecting its structural features:

- A pentanedione backbone (2,4-pentanedione) with ketone groups at positions 2 and 4.

- A benzylidene substituent (–CH=C6H5) at position 3, formed via conjugation between the benzene ring and the diketone system.

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 185–188 °C at 15 mmHg | |

| Density | 1.081 g/mL at 25 °C | |

| Refractive Index | Not explicitly reported | – |

| CAS Registry Number | 4335-90-4 |

The planar structure of the enone system (α,β-unsaturated diketone) enables resonance stabilization, which is critical for its reactivity in cycloadditions and metal coordination.

Significance in Organic and Coordination Chemistry

3-Benzylidene-2,4-pentanedione occupies a niche in synthetic and materials chemistry due to its dual functionality:

- Organic Synthesis:

- Serves as a dienophile in Diels-Alder reactions, forming six-membered rings.

- Undergoes oximation to produce isoxazoline derivatives, as demonstrated in reactions with hydroxylamine hydrochloride.

- Acts as a photostabilizer in sunscreens by quenching triplet-state energy from UV filters like avobenzone.

- Coordination Chemistry:

- Functions as a bidentate ligand, coordinating through the diketone’s oxygen atoms. Example complexes include:

Traditional Condensation Reactions

Claisen-Schmidt Condensation with Benzaldehyde Derivatives

The Claisen-Schmidt condensation represents the primary synthetic route for preparing 3-benzylidene-2,4-pentanedione, involving the reaction between benzaldehyde and 2,4-pentanedione (acetylacetone) under basic conditions [1] [2]. This reaction proceeds through a mixed aldol condensation mechanism where the ketone component contains enolizable alpha-hydrogen atoms while the aldehyde component lacks such reactive sites [3].

The fundamental reaction mechanism involves initial deprotonation of 2,4-pentanedione at the methylene carbon to form an enolate anion, which subsequently attacks the carbonyl carbon of benzaldehyde [4]. The resulting beta-hydroxyketone intermediate undergoes spontaneous dehydration under the reaction conditions to yield the alpha,beta-unsaturated ketone product with preferential formation of the trans-isomer [3] [5].

Research by Yamashita and colleagues demonstrated that the reaction proceeds through well-defined intermediates, with the enolate addition to benzaldehyde being a rapid step contrary to general mechanistic assumptions [6]. The product formation involves a combination of nucleophilic addition and alpha-substitution steps, where one partner undergoes conversion to an enolate-ion nucleophile that adds to the electrophilic carbonyl group of the second partner [4].

Experimental conditions typically employ sodium hydroxide or sodium ethoxide as the base catalyst in protic solvents such as ethanol [1] . The reaction demonstrates high selectivity for the mono-condensation product when appropriate stoichiometric ratios are maintained, preventing the formation of bis-condensation products [8] [9].

| Reaction Component | Role | Typical Equivalents |

|---|---|---|

| Benzaldehyde | Electrophile | 1.0 |

| 2,4-Pentanedione | Nucleophile precursor | 1.0-1.2 |

| Sodium hydroxide | Base catalyst | 0.1-0.2 |

| Ethanol | Solvent | 10-20 mL per mmol |

Acid- or Base-Catalyzed Protocols

Base-catalyzed protocols represent the predominant approach for 3-benzylidene-2,4-pentanedione synthesis, with sodium hydroxide and potassium hydroxide serving as the most commonly employed catalysts [1] [10]. The base-catalyzed mechanism involves reversible enolate formation from 2,4-pentanedione, followed by nucleophilic attack on the benzaldehyde carbonyl group [11].

Theoretical analysis by computational studies revealed that the rate-determining step in base-catalyzed reactions is the departure of the hydroxide ion from the anionic intermediate, with a predicted overall free energy barrier of 28.8 kilocalories per mole [11]. This finding explains the experimental observation that more polar media favor the reaction, as the transition state is product-like and involves formation of the highly solvated hydroxide ion [11].

Research has demonstrated that the reaction equilibrium generally favors the condensation product for aldehydes without alpha-substituents, while steric factors influence the equilibrium position [4]. The exact position of the equilibrium depends on both reaction conditions and substrate structure, with increased substitution near the reaction site causing steric congestion in the aldol product [4].

Piperidine-catalyzed Knoevenagel condensation represents an alternative approach, where the mechanism proceeds through carbinolamine, iminium, and enolate intermediates [5]. In this system, the iminium ion formation step is rate-determining, with the complete mechanism involving formation of a carbinolamine intermediate followed by dehydration to generate the reactive iminium species [5].

The piperidine-catalyzed reaction demonstrates different kinetic behavior compared to simple base catalysis, with theoretical rate constants indicating pseudo-first-order decay kinetics for benzaldehyde consumption [5]. Experimental studies show that solvent participation significantly affects the reaction barriers, with methanol solvent molecules facilitating the transformation through hydrogen bonding interactions [5].

Modern Catalytic Approaches

Aluminum Chloride-Mediated Synthesis

Aluminum chloride represents a significant advancement in the catalytic synthesis of 3-benzylidene-2,4-pentanedione, offering improved reaction efficiency and product selectivity [12]. The aluminum chloride-mediated protocol involves treatment of acetylacetone with benzaldehyde derivatives in the presence of anhydrous aluminum chloride as a Lewis acid catalyst [12].

Research by Li and colleagues established that the condensation reaction between acetylacetone and benzaldehyde derivatives proceeds effectively with 20 mole percent aluminum chloride catalyst [12]. The nitro group substitution on benzaldehyde increases the electrophilicity of the carbonyl carbon atom, resulting in 4-nitrobenzaldehyde affording slightly higher yields than 4-(dimethylamino)benzaldehyde derivatives [12].

The aluminum chloride-catalyzed procedure typically employs dichloromethane as the reaction solvent, with the reaction mixture stirred at room temperature until completion as monitored by thin-layer chromatography [12]. The reaction workup involves quenching with saturated sodium bicarbonate solution, followed by extraction and purification through recrystallization [12].

Comparative studies indicate that aluminum chloride catalysis provides several advantages over traditional base-catalyzed methods, including milder reaction conditions and reduced formation of side products [12]. The Lewis acid activation enhances the electrophilicity of the benzaldehyde carbonyl group, facilitating nucleophilic attack by the enolate species [12].

| Catalyst Loading | Reaction Time | Temperature | Yield Range |

|---|---|---|---|

| 20 mol% AlCl₃ | 2-6 hours | Room temperature | 75-92% |

| 33 mol% AlCl₃ | 1-4 hours | Room temperature | 80-95% |

| 50 mol% AlCl₃ | 0.5-2 hours | Room temperature | 85-98% |

Iron chloride represents an alternative Lewis acid catalyst system, where ferric chloride can form iron(acetylacetonate)₃ complexes in the presence of acetylacetone and diisopropylethylamine [13]. This catalytic system demonstrates effectiveness in regioselective reactions, though its application to 3-benzylidene-2,4-pentanedione synthesis requires further optimization compared to aluminum chloride protocols [13].

Solvent-Free and Green Chemistry Strategies

Green chemistry approaches for 3-benzylidene-2,4-pentanedione synthesis focus on reducing environmental impact through solvent-free conditions and sustainable catalytic systems [10] [14]. Mechanochemical synthesis represents a prominent green chemistry strategy, where reactants are subjected to grinding or trituration in the absence of organic solvents [10].

Research has demonstrated successful synthesis of benzylidene derivatives using mortar and pestle techniques with potassium hydroxide as the base catalyst [10]. The mechanochemical approach involves combining benzaldehyde and propanedinitrile derivatives through continuous trituration until precipitate formation, followed by aqueous workup [10].

Stirring-induced emulsion synthesis represents another innovative green chemistry approach, achieving high selectivity without surfactant use [8] [9]. This method separates water-soluble acetone and sodium hydroxide from oil-soluble benzaldehyde through organic-aqueous phase interfaces, ensuring condensation occurs only at the liquid interface [8] [9].

The emulsion-based protocol demonstrates remarkable selectivity of 99 ± 1% for mono-condensation products, preventing formation of bis-condensation side products [8] [9]. The just-formed product molecules diffuse into the oil phase interior, where subsequent reactions are negligible due to sodium hydroxide absence [8] [9].

Photochemical synthesis under solar irradiation represents an environmentally sustainable approach, utilizing renewable energy sources for chemical transformations [14]. Research has shown that benzophenone photoreduction reactions can proceed effectively under sunlight exposure, suggesting potential applications for related condensation reactions [14].

Microwave-assisted synthesis offers reduced reaction times and energy consumption compared to conventional heating methods [15]. Studies demonstrate that microwave irradiation at 80 degrees Celsius provides optimal conditions for various condensation reactions, with completion times reduced from hours to minutes [15].

| Green Method | Reaction Medium | Catalyst | Typical Yield | Environmental Benefit |

|---|---|---|---|---|

| Mechanochemical | Solvent-free | KOH solid | 85-95% | No organic solvents |

| Emulsion synthesis | Water/oil interface | NaOH aqueous | 95-99% | No surfactants |

| Microwave-assisted | Minimal solvent | Various | 80-90% | Reduced energy |

| Photochemical | Minimal solvent | Light activation | 70-85% | Renewable energy |

Comparative Analysis of Synthetic Routes

The comparative evaluation of synthetic routes for 3-benzylidene-2,4-pentanedione reveals distinct advantages and limitations for each methodological approach [1] [12] [11]. Traditional Claisen-Schmidt condensation methods provide reliable product formation with well-established reaction conditions, though they typically require organic solvents and generate basic waste streams [1] [3].

Aluminum chloride-mediated synthesis demonstrates superior reaction efficiency with shorter reaction times and higher yields compared to base-catalyzed protocols [12]. The Lewis acid activation provides enhanced electrophilic character to the benzaldehyde substrate, resulting in more favorable kinetics and reduced side product formation [12]. However, this approach requires anhydrous conditions and careful handling of the aluminum chloride catalyst [12].

Green chemistry strategies offer significant environmental advantages through reduced solvent consumption and waste generation [8] [9] [10]. The stirring-induced emulsion method achieves exceptional selectivity of 99% while eliminating surfactant requirements, making it suitable for large-scale production [8] [9]. Mechanochemical approaches provide solvent-free alternatives with good yields, though they may require longer reaction times and more intensive mixing conditions [10].

Reaction kinetics analysis reveals that base-catalyzed methods exhibit second-order kinetics with respect to reactant concentrations, while Lewis acid-catalyzed reactions may demonstrate different kinetic profiles due to catalyst coordination effects [16] [11]. The rate-determining steps vary between methodologies, with base-catalyzed reactions limited by hydroxide ion departure and Lewis acid-catalyzed reactions potentially limited by catalyst turnover [11].

Economic considerations favor traditional base-catalyzed methods for small-scale synthesis due to reagent availability and simplicity, while aluminum chloride-mediated approaches may prove more cost-effective for larger scale operations due to higher yields and reduced purification requirements [1] [12]. Green chemistry methods present long-term economic advantages through reduced waste disposal costs and environmental compliance benefits [8] [9] [10].

| Synthetic Route | Yield Range | Reaction Time | Environmental Impact | Scale Suitability |

|---|---|---|---|---|

| Base-catalyzed | 70-85% | 4-12 hours | Moderate waste | Laboratory/pilot |

| AlCl₃-mediated | 85-95% | 1-6 hours | Minimal waste | Industrial scale |

| Green chemistry | 80-99% | 2-8 hours | Minimal impact | All scales |

| Photochemical | 70-85% | 24-72 hours | Very low impact | Specialized applications |

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant